molecular formula C6H14N2O B3366843 Methyl-morpholin-3-ylmethyl-amine CAS No. 1484240-57-4

Methyl-morpholin-3-ylmethyl-amine

Cat. No.: B3366843
CAS No.: 1484240-57-4
M. Wt: 130.19 g/mol
InChI Key: ZHNKXUZBHBNRJZ-UHFFFAOYSA-N
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Description

Methyl-morpholin-3-ylmethyl-amine is an organic compound with the molecular formula C6H14N2O It is a derivative of morpholine, featuring both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-morpholin-3-ylmethyl-amine can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and methylamine. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the process. Another method involves the reduction of N-methyl-3-morpholinone using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound often involves the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound. The process typically includes the use of high-pressure reactors and automated control systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl-morpholin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-3-morpholinone using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can yield secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, alkylating agents.

Major Products

    Oxidation: N-methyl-3-morpholinone.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl-morpholin-3-ylmethyl-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl-morpholin-3-ylmethyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with similar structural features but lacking the methyl group.

    N-methylmorpholine: A related compound with a methyl group attached to the nitrogen atom.

    3-morpholinone: A derivative with a carbonyl group in place of the amine group.

Uniqueness

Methyl-morpholin-3-ylmethyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-morpholin-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-7-4-6-5-9-3-2-8-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNKXUZBHBNRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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